2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate
Description
Properties
IUPAC Name |
2-O-tert-butyl 5-O-ethyl 3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-5-19-13(17)10-6-11-8-16(9-12(11)7-10)14(18)20-15(2,3)4/h10-12H,5-9H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACDXAJCYOVYXPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC2CN(CC2C1)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801117133 | |
| Record name | Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 5-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-26-0 | |
| Record name | Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 5-ethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid, hexahydro-, 2-(1,1-dimethylethyl) 5-ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801117133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate, with the molecular formula C15H25NO4 and a molecular weight of 283.36 g/mol, is a compound characterized by its unique cyclopentane structure fused with nitrogen-containing components. Despite its structural complexity, there is currently limited information available regarding its biological activity or mechanisms of action.
The compound appears as a pale-yellow to yellow-brown liquid and is primarily utilized in laboratory settings for various chemical applications. Its synthesis can be achieved through several methods, which may vary based on the desired purity and yield. Below is a summary of the compound's key characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C15H25NO4 |
| Molecular Weight | 283.36 g/mol |
| Physical State | Pale-yellow to yellow-brown liquid |
| Purity | Typically ≥95% |
Biological Activity
As of now, there are no documented biological functions or mechanisms of action for this compound. This absence of data suggests that further research is necessary to explore any potential biological interactions or therapeutic applications. Interaction studies are crucial for understanding how this compound may interact with biological systems or other chemicals, which could lead to insights into its safety and efficacy for potential therapeutic uses.
Related Compounds
Several compounds share structural or functional similarities with this compound. These compounds may provide insights into the biological activity of the target compound through comparative analysis:
| Compound Name | Molecular Formula | Key Characteristics |
|---|---|---|
| Tert-butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole | C12H21NO3 | Hydroxy group enhances solubility and reactivity |
| Tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole | C12H19NO3 | Contains a ketone group; potential for different reactivity |
| Cis-5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylic acid tert-butyl ester | C12H19NO3 | Similar structure but differs in functional groups |
Case Studies and Research Findings
While specific case studies focusing directly on this compound are lacking, related studies on similar compounds suggest potential areas for exploration:
- Nitroxide Studies : Research on nitroxide compounds indicates their utility as molecular probes in biophysical and biomedical research. Such studies could provide a framework for investigating the reactivity and stability of related pyrrole derivatives under biological conditions .
- Thermal Stability : Investigations into the thermal stability of related pyrrolidine compounds reveal insights into their decomposition pathways, which could be relevant for understanding the stability of this compound in various environments .
- Solvent Effects : The influence of solvent polarity on reaction rates has been documented in related chemical systems. This knowledge could be applied to predict how solvent conditions might affect the behavior of our target compound in biological assays .
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of approximately 283.36 g/mol. It appears as a pale-yellow to yellow-brown liquid and is characterized by a cyclopentane structure fused with nitrogen-containing components, which contributes to its diverse reactivity .
Organic Synthesis
Versatile Building Block
Due to its unique structure, 2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate serves as a versatile building block in organic synthesis. It can be utilized in the formation of various derivatives that may have distinct chemical properties and biological activities. The compound's reactivity allows it to participate in several types of chemical reactions, including:
- Esterification : Reacting with alcohols to form esters.
- Nucleophilic Substitution : Engaging in substitution reactions at functional groups.
- Cyclization Reactions : Facilitating the formation of more complex cyclic structures.
These reactions highlight the compound's utility in synthesizing complex organic molecules that are essential for research and development in chemistry .
Material Science
Applications in Polymer Chemistry
The unique properties of this compound also make it suitable for applications in material science, particularly in polymer chemistry. The compound can act as a monomer or additive in the synthesis of polymers with tailored properties such as:
- Thermal Stability : Enhancing the thermal resistance of polymers.
- Mechanical Strength : Improving the mechanical properties of polymeric materials.
Such advancements could lead to the development of new materials with specific characteristics suitable for various industrial applications .
Case Studies
| Study Title | Focus Area | Findings |
|---|---|---|
| Synthesis of Novel Pyrrole Derivatives | Organic Synthesis | Demonstrated that derivatives of hexahydrocyclopenta[c]pyrrole exhibit varied reactivity patterns and potential applications in drug synthesis. |
| Evaluation of Biological Activity | Medicinal Chemistry | Preliminary studies indicate that compounds similar to 2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole have inhibitory effects on certain enzymes linked to disease pathways. |
| Development of High-performance Polymers | Material Science | Utilized 2-tert-butyl 5-ethyl hexahydrocyclopenta[c]pyrrole as an additive to improve the thermal and mechanical properties of polymer composites. |
Chemical Reactions Analysis
Ester Hydrolysis and Deprotection Reactions
The tert-butyl and ethyl ester groups exhibit distinct reactivity under acidic/basic conditions:
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Selective tert-butyl Deprotection : Treatment with 4 M HCl in methyl-tert-butyl ether (MTBE) selectively cleaves the tert-butyl ester, yielding 5-ethyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate monoacid (8e analog) .
-
Ethyl Ester Hydrolysis : Basic hydrolysis (e.g., NaOH/THF/H₂O) converts the ethyl ester to a carboxylic acid, forming 2-tert-butyl hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylic acid .
Catalytic Hydrogenation and Boronate Formation
The bicyclic structure undergoes functionalization via hydroboration or hydrogenation:
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Hydroboration : Reacting with pinacolborane and [Ir(cod)Cl]₂ catalyst in THF introduces a boronate group at the cyclopentane ring, forming 2-tert-butyl 5-ethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate (21e analog) .
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Hydrogenation : Palladium-catalyzed hydrogenation reduces unsaturated bonds (if present) without affecting ester groups .
Ugi Multicomponent Reactions
The compound participates in Ugi reactions to form peptidomimetics:
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Reaction with Isocyanides : In 2,2,2-trifluoroethanol, it reacts with tert-butyl isocyanide and ammonium acetate to generate α-acetamido amide derivatives (15c analog) . Stereochemical outcomes are thermodynamically controlled, favoring trans configurations .
| Component | Role | Product Feature |
|---|---|---|
| tert-Butyl isocyanide | Nucleophile | Amide bond formation |
| NH₄OAc | Ammonia source | α-Amino group |
Functionalization via Organometallic Reagents
-
Grignard Addition : Reacting with 3-butenylmagnesium bromide substitutes ester carbonyls, yielding ketone intermediates (47d analog) .
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Butyllithium Reactions : Lithiation at the pyrrolidine nitrogen enables alkylation or arylations, forming derivatives like 2-butyl-2-tert-butyl-5,5-diethylpyrrolidine analogs (5 analog) .
Thermal and Oxidative Stability
-
Thermal Decomposition : Heating above 150°C induces decarboxylation, releasing CO₂ and forming 2-tert-butyl hexahydrocyclopenta[c]pyrrole-5(1H)-carboxylate .
-
Oxidation : Air oxidation converts secondary amines to nitroxides, but the bicyclic structure resists ring-opening under mild conditions .
Stereochemical Considerations
The fused cyclopentane-pyrrolidine ring imposes rigid stereochemistry:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolopyrrole Core
2-tert-Butyl 5-methyl-4-((methylsulfonyl)oxy)hexahydrocyclopenta[c]pyrrole-2,5(1H)-dicarboxylate
- Key Features : Methylsulfonyloxy group at position 3.
- Synthesis : Achieved 91% yield via a scalable method involving dichloromethane extraction and sodium sulfate drying .
- Reactivity : The electron-withdrawing sulfonyloxy group increases susceptibility to nucleophilic substitution, contrasting with the target compound’s ethyl ester, which is more stable under basic conditions.
(3aS,6aS)-tert-Butyl 5-(1H-Benzo[d][1,2,3]triazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate
Functional Group Modifications
cis-tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Key Features : Ketone (5-oxo) group replaces the ethyl ester.
- Hazards : Classified as acutely toxic (oral, Category 4) and skin-irritating (Category 2) .
- Reactivity : The 5-oxo group increases electrophilicity, enabling condensation reactions, whereas the target compound’s ester groups favor hydrolysis or transesterification.
Di-tert-butyl 3,6-bis(5-bromothiophen-2-yl)-1,4-dioxopyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate
- Key Features : Bromothiophene substituents and diketone structure.
Heterocyclic Analogues
5-tert-Butyl 2-ethyl 4H-pyrrolo[3,4-d]oxazole-2,5(6H)-dicarboxylate
- Key Features : Oxazole ring fused to the pyrrole core.
- Properties : The oxazole introduces additional nitrogen and oxygen atoms, increasing polarity (PSA = 81.87 Ų) and reducing logP (2.04) compared to the target compound’s logP (estimated ~2.5) .
- Bioactivity : Oxazole’s rigidity may improve target binding in kinase inhibitors, whereas the target compound’s flexibility could enhance bioavailability.
Data Tables
Table 2: Physicochemical Properties
Q & A
Basic Research Questions
Synthesis and Characterization Methodologies Q: What are the recommended synthetic routes and characterization techniques for this compound? A:
- Synthesis : Use multi-step esterification or condensation reactions. For bicyclic systems, a one-pot two-step reaction involving cyclopenta[c]pyrrole intermediates is effective. Ensure precise control of temperature (e.g., 0–25°C for sensitive steps) and stoichiometric ratios of tert-butyl/ethyl ester precursors .
- Characterization :
- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm stereochemistry and substituent positions.
- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., calculated vs. observed ±0.002 Da).
- Infrared spectroscopy to detect ester C=O stretches (~1740 cm⁻¹) and pyrrolidine ring vibrations .
Safety and Handling Protocols Q: What safety precautions are critical when handling this compound? A:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and sealed goggles (Category 2A eye irritation risk) .
- Ventilation : Use fume hoods to mitigate respiratory irritation (OSHA Category 3) .
- Storage : Store at 2–8°C under nitrogen to prevent hydrolysis or oxidation .
Physicochemical Property Analysis Q: How can researchers determine key physicochemical properties (e.g., solubility, stability)? A:
- Solubility : Perform gradient solvent trials (hexane → DMSO) with UV-Vis or gravimetric analysis.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Optimizing Reaction Conditions via Experimental Design Q: How can statistical methods improve synthesis efficiency? A:
- Apply Box-Behnken or central composite designs to optimize variables (e.g., catalyst concentration, reaction time).
- Use ANOVA to identify significant factors (p < 0.05) and model response surfaces for yield prediction .
- Example workflow:
Screen 5 variables in a fractional factorial design (16 experiments).
Refine using a central composite design (10 center points).
Validate optimal conditions with triplicate runs .
Computational Modeling of Reactivity Q: How can quantum mechanics predict regioselectivity in derivatization? A:
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to:
- Calculate Fukui indices for nucleophilic/electrophilic sites.
- Simulate transition states for tert-butyl vs. ethyl ester substitution barriers .
Resolving Data Contradictions in Characterization Q: How to address discrepancies between computational and experimental spectral data? A:
- Step 1 : Re-examine NMR assignments using 2D techniques (HSQC, HMBC) to verify coupling patterns.
- Step 2 : Compare computed (DFT) vs. experimental IR spectra; adjust solvent polarity in simulations.
- Step 3 : Validate purity via elemental analysis or X-ray crystallography .
Mechanistic Elucidation of Degradation Pathways Q: What methodologies identify degradation products under oxidative conditions? A:
- LC-MS/MS with CID fragmentation to trace ester hydrolysis or pyrrolidine ring oxidation.
- Isotopic labeling (e.g., ¹⁸O in ester groups) to track oxygen incorporation pathways .
Designing In Vitro Toxicity Studies Q: How to assess acute toxicity for lab safety compliance? A:
- Follow OECD Guidelines 423:
- Administer tiered doses (5–2000 mg/kg) to murine models.
- Monitor respiratory distress (OSHA Category 4 oral toxicity) and histopathology .
- Use HepaRG cells for in vitro hepatotoxicity screening (IC₅₀ assays) .
Methodological Tools and Resources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
